1-(4-Allyl-2-methoxyphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

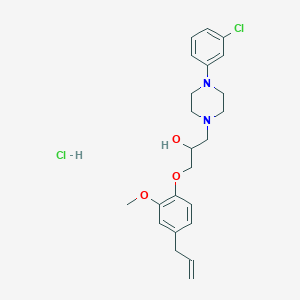

This compound is a synthetic aryloxy-propanolamine derivative featuring a piperazine-linked phenoxy core. Its structure includes a 4-allyl-2-methoxyphenoxy moiety attached to a 3-chlorophenyl-substituted piperazine via a propan-2-ol linker, with hydrochloride salt formation enhancing solubility . The allyl and methoxy groups on the phenoxy ring likely influence lipophilicity and metabolic stability, while the 3-chlorophenyl group on piperazine may modulate receptor binding affinity.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3.ClH/c1-3-5-18-8-9-22(23(14-18)28-2)29-17-21(27)16-25-10-12-26(13-11-25)20-7-4-6-19(24)15-20;/h3-4,6-9,14-15,21,27H,1,5,10-13,16-17H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXGNBLRTLPMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Allyl vs. Chloro/Methoxy Groups : The allyl group in the target compound may enhance membrane permeability compared to the polar 4-chloro or 4-methoxy substituents in analogs .

- Piperazine Modifications : The 3-chlorophenyl group provides distinct electronic effects (electron-withdrawing) compared to 4-methoxyphenyl (electron-donating) or 2-hydroxyethyl (polar) groups, impacting receptor interactions .

Pharmacological Activity (Hypothetical Analysis)

- Adrenergic/Serotonergic Modulation : Piperazine derivatives often target 5-HT₁A or α-adrenergic receptors. The 3-chlorophenyl group may favor 5-HT₁A affinity, similar to arylpiperazine antidepressants .

Physicochemical Properties

- Solubility : Hydrochloride salt formation improves aqueous solubility versus free bases. The allyl group may reduce crystallinity compared to adamantyl derivatives .

- LogP : Predicted logP values (estimated via DFT methods ) suggest moderate lipophilicity (~3.5), intermediate between the hydrophilic 2-hydroxyethyl analog (~2.8) and the highly lipophilic adamantyl derivative (~5.1) .

Computational Studies

- Docking Analysis (AutoDock4 ) : Preliminary modeling indicates the 3-chlorophenyl group forms halogen bonds with conserved residues in 5-HT₁A receptors, unlike 4-methoxyphenyl analogs reliant on hydrophobic interactions .

- Electron Localization (Multiwfn ) : The allyl group exhibits delocalized electron density (ELF = 0.72) compared to methoxy (ELF = 0.65), suggesting stronger van der Waals interactions .

- Thermochemical Stability : DFT calculations (B3LYP functional ) predict a Gibbs free energy of formation ΔGf = −245 kcal/mol, comparable to other arylpiperazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.